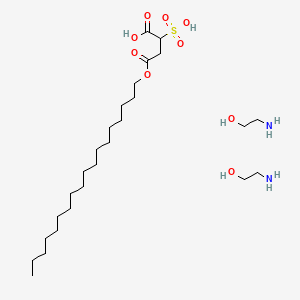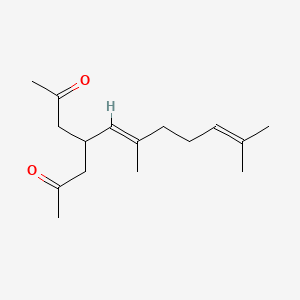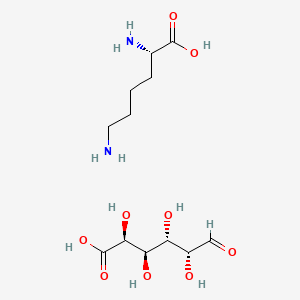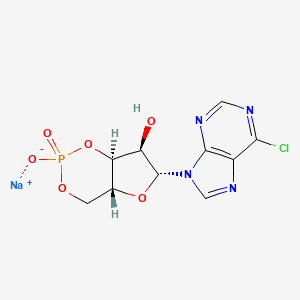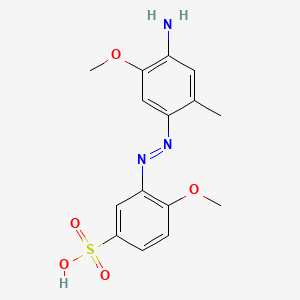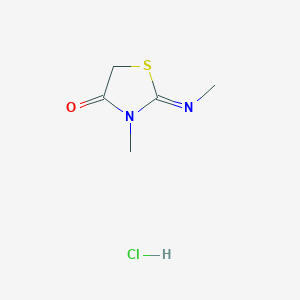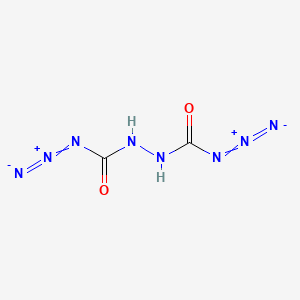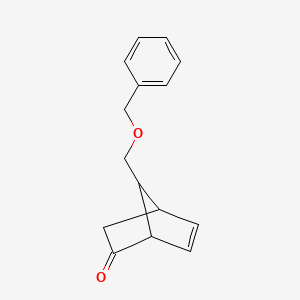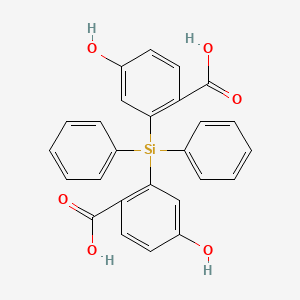
Benzoic acid, 4-hydroxy-, diphenylsilylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylsilylene 4-hydroxybenzoate is an organosilicon compound that combines the structural features of diphenylsilylene and 4-hydroxybenzoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilylene 4-hydroxybenzoate typically involves the reaction of diphenyldichlorosilane with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the silicon and the carboxyl group of 4-hydroxybenzoic acid. The reaction is usually conducted under an inert atmosphere to prevent the hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of diphenylsilylene 4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Diphenylsilylene 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
Diphenylsilylene 4-hydroxybenzoate has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Used in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of diphenylsilylene 4-hydroxybenzoate involves its ability to form stable bonds with various functional groups. The silicon center can interact with different molecular targets, facilitating the formation of complex structures. The pathways involved include the formation of ester bonds and the substitution of phenyl groups.
類似化合物との比較
Similar Compounds
- Diphenylsilylene 4-methoxybenzoate
- Diphenylsilylene 4-aminobenzoate
- Diphenylsilylene 4-chlorobenzoate
Uniqueness
Diphenylsilylene 4-hydroxybenzoate is unique due to the presence of the hydroxyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where interactions with other molecules or materials are important.
特性
CAS番号 |
129459-90-1 |
|---|---|
分子式 |
C26H20O6Si |
分子量 |
456.5 g/mol |
IUPAC名 |
2-[(2-carboxy-5-hydroxyphenyl)-diphenylsilyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C26H20O6Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
InChIキー |
YLEZKNYJBHJHBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)O)C(=O)O)C4=C(C=CC(=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



